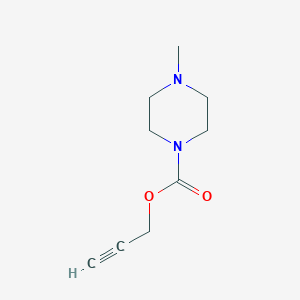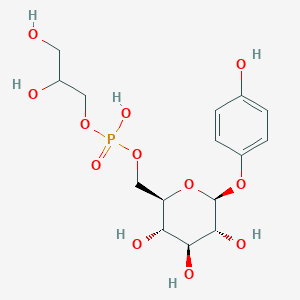![molecular formula C12H12O4 B048838 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione CAS No. 29278-69-1](/img/structure/B48838.png)
3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione
Overview
Description
3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione, also known as 3,8-Dioxabicyclo[8.2.2]tetradeca-1,10,13-triene-2,9-dione, is a bicyclic dione with a molecular structure of C9H10O4. It is a colorless, crystalline solid with a melting point of 145-147°C. This compound has been studied for its potential as a synthetic intermediate for the production of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Pyrolysis of Cellulose
Gainsford et al. (1995) identified compounds related to 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione during studies on the products of phosphoric acid-catalyzed pyrolysis of cellulose. These compounds are of interest due to their structural characteristics, such as a 3,4-dihydro-2H-pyran-3-one ring in a flattened boat conformation and a tetracyclic structure with a 6,5,6,5-membered fused ring pattern (Gainsford, Furneaux, Mason, & Miller, 1995).
Low-Temperature Reactions with Dicobalt Octacarbonyl
Schore et al. (1984) demonstrated that dicobalt octacarbonyl reacts with acetylene and carbon monoxide under mild conditions to form various cyclic enone products, including compounds structurally related to this compound. This study contributes to understanding the formation of complex organic structures under controlled conditions (Schore, Belle, Knudsen, Hope, & Xu, 1984).
Complexation of Metal Atoms
Lazrak et al. (2000) reported on a compound, 4,7-dioxa-10-thia-1,12,13-triazabicyclo[9.3.0]tetradeca-11,13-diene, which shows potential for complexing metal atoms. This indicates a possible application in the field of metal-organic chemistry and materials science (Lazrak, Essassi, El-Bali, & Bolte, 2000).
Photoresponsive Cyclobutanocrown Ethers
Akabori et al. (1988) explored the synthesis of photoresponsive cyclobutanocrown ethers, which included the preparation of compounds related to this compound. This research is significant for the development of photoresponsive materials (Akabori, Kumagai, Habata, & Sato, 1988).
Synthesis of Bioactive Molecules
Khlevin et al. (2012) described the synthesis of polyhydroxylated derivatives structurally related to this compound, which are interesting as synthetic blocks for potential bioactive molecules. This research is relevant for the development of new pharmaceuticals and bioactive compounds (Khlevin, Sosonyuk, Proskurnina, & Zefirov, 2012).
Propellano-bislactones Synthesis
Basavaiah and Satyanarayana (2001) discussed the synthesis of propellano-bislactones using acetates of Baylis-Hillman adducts. This process involves compounds related to this compound, highlighting their utility in organic synthesis (Basavaiah & Satyanarayana, 2001).
Mechanism of Action
Target of Action
Butylene terephthalate, also known as polybutylene terephthalate (PBT), is a thermoplastic engineering polymer . It is primarily used as an insulator in the electrical and electronics industries . Its primary targets are therefore the materials and components it is designed to insulate and protect.
Mode of Action
PBT is a thermoplastic (semi-)crystalline polymer, and a type of polyester . It resists solvents, shrinks very little during forming, is mechanically strong, heat-resistant up to 150 °C (or 200 °C with glass-fibre reinforcement), and can be treated with flame retardants to make it noncombustible . Its mode of action is primarily physical, providing insulation and protection through its inherent material properties.
Biochemical Pathways
It can be chemically recycled into biodegradable poly(butylene adipate-co-terephthalate) (pbat) copolyesters . This process involves cyclodepolymerization of postconsumer PBT in dilute solutions to afford cyclic oligo(butylene terephthalate)s (COBTs), which can be further used as monomers together with poly(butylene adipate) (PBA) diols for the synthesis of PBAT .
Result of Action
The primary result of PBT’s action is the provision of effective insulation and protection for electrical and electronic components. It also contributes to the structural integrity of the components it is used in. When chemically recycled into PBAT, it can contribute to environmental sustainability by providing a source of biodegradable polymers .
Action Environment
The efficacy and stability of PBT are influenced by environmental factors such as temperature, humidity, and exposure to solvents. It is heat-resistant up to 150 °C (or 200 °C with glass-fibre reinforcement) and resists solvents . Like other polyesters, it can be sensitive to uv radiation and may require uv protection if used outdoors . Its stability and efficacy can also be influenced by the specific conditions of its application, such as the electrical or electronic components it is used with.
Biochemical Analysis
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a certain degree of stability and can undergo degradation .
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors
Transport and Distribution
It is known that the compound can interact with various transporters or binding proteins .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles .
Properties
IUPAC Name |
3,8-dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c13-11-9-3-5-10(6-4-9)12(14)16-8-2-1-7-15-11/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQZNZLOZXSBHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(=O)C2=CC=C(C=C2)C(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616630 | |
| Record name | 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29278-69-1 | |
| Record name | 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
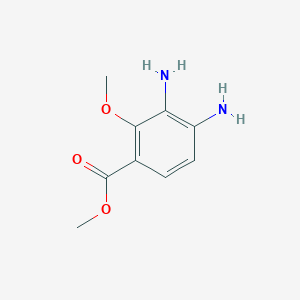


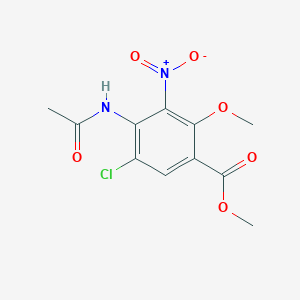

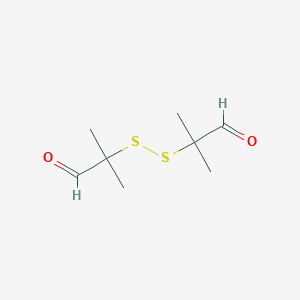
![3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48768.png)
![2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol](/img/structure/B48769.png)

